molecular formula C17H11N B1199836 Benzo[c]phenanthridine CAS No. 218-38-2

Benzo[c]phenanthridine

Cat. No. B1199836
CAS RN: 218-38-2
M. Wt: 229.27 g/mol
InChI Key: XPDJLGHACUMTKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Researchers have developed several synthetic strategies for constructing benzo[c]phenanthridine derivatives. One notable approach involves homogeneous gold catalysis . Unlike traditional methods that rely on preformed substrates, this modular strategy enables rapid assembly of benzo[c]phenanthridine derivatives. The key steps include an intramolecular cascade of a diazo-tethered alkyne and subsequent intermolecular cyclization with a nitrile, facilitating C-N and C-C bond formation. Remarkably, readily available nitriles serve as nitrogen sources, yielding products with excellent functional group compatibility .

Scientific Research Applications

Anticancer Activity

Benzo[c]phenanthridine derivatives have shown promising results in anticancer studies. A modular strategy for assembling these compounds using homogeneous gold catalysis has been developed, which exhibits high anticancer potency against various tumor cell lines, including HeLa and SW-480 . These findings suggest potential applications in developing new cancer therapies.

Antibacterial Properties

Research indicates that certain benzo[c]phenanthridine derivatives possess significant antibacterial activity. Novel phenanthridines structurally similar to benzo[c]phenanthridine alkaloids have been synthesized and tested against bacterial strains such as Bacillus subtilis and Mycobacterium vaccae, showing high efficacy at micromolar concentrations .

Tuberculosis Treatment

Benzo[c]phenanthridine derivatives have been discovered with potent efficacy against tuberculosis (TB). Some compounds have displayed comparable effectiveness to rifampicin, a frontline antibiotic for TB, suggesting a novel mechanism of action against multiple multidrug-resistant Mycobacterium tuberculosis clinical isolates .

Dental Care Applications

Alkaloids such as sanguinarine and chelerythrine, which are benzo[c]phenanthridine derivatives, have been studied for their biological activities, including applications in dental care. Their properties could be leveraged to develop treatments or preventive measures for dental health issues .

Anti-inflammatory Effects

Benzo[c]phenanthridine compounds have been associated with anti-inflammatory effects. The suppression of neutrophil activation by these drugs has been proposed as a method to ameliorate inflammatory diseases, which opens up avenues for new therapeutic approaches .

Modulation of Cell Cycle and Apoptosis

Some benzo[c]phenanthridine derivatives have been found to cause cell-cycle arrest in cancer cells, increase levels of p53 protein, and induce apoptosis-specific fragmentation of PARP-1. This indicates their role in modulating cell cycle and apoptosis pathways, which is crucial for cancer treatment strategies .

properties

IUPAC Name

benzo[c]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N/c1-4-8-15-12(5-1)9-10-16-14-7-3-2-6-13(14)11-18-17(15)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDJLGHACUMTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322343
Record name Benzo[c]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]phenanthridine

CAS RN

218-38-2
Record name Benzo[c]phenanthridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[c]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5CN 10u radial pack column (5 mm. ID×100 mm.; from Water Associates) was run at 0.5 ml./min. with a mobile phase containing 84/16 (u/v) methanol: water with 0.005 M. triethylamine and phosphoric acid (pH 4.8). Detection of the benzophenanthridine alkaloid was monitored at 280 nm. using sanguinarine in methanol as a standard. After removal of the 5 ml. samples, the fluid was replaced with 5 ml. of isotonic saline. A 20 μl. sample was injected into the HPLC and analyzed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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